molecular formula C16H18N2O2 B5881285 N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA

N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA

Cat. No.: B5881285
M. Wt: 270.33 g/mol
InChI Key: OTRIQZDTRBQJBK-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA: is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl group and a 4-methoxyphenethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA typically involves the reaction of 4-methoxyphenethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:

4-Methoxyphenethylamine+Phenyl isocyanateN-(4-Methoxyphenethyl)-N’-phenylurea\text{4-Methoxyphenethylamine} + \text{Phenyl isocyanate} \rightarrow \text{N-(4-Methoxyphenethyl)-N'-phenylurea} 4-Methoxyphenethylamine+Phenyl isocyanate→N-(4-Methoxyphenethyl)-N’-phenylurea

Industrial Production Methods: In an industrial setting, the production of N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl and methoxyphenethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Formation of 4-hydroxyphenethyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

Chemistry: N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its interactions with sigma receptors, which are implicated in various neurological processes .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of neuroprotection and modulation of neurotransmitter systems .

Industry: In the industrial sector, N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA is used in the development of specialty chemicals and advanced materials.

Comparison with Similar Compounds

  • N-(4-Methoxyphenethyl)palmitamide
  • N-(4-Methoxyphenethyl)-3-methoxy-4-hydroxycinnamamide
  • N-(4-Hydroxyphenethyl)-3-methoxy-4,5-dihydroxycinnamamide

Comparison: N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA is unique due to its specific substitution pattern and its ability to interact with sigma receptors.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRIQZDTRBQJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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